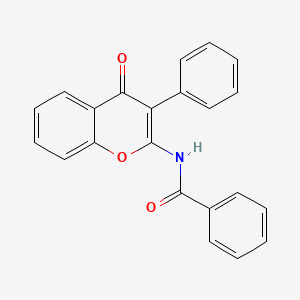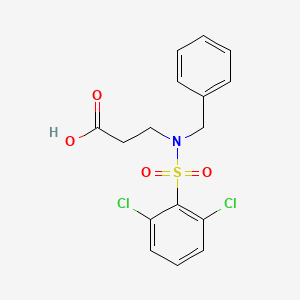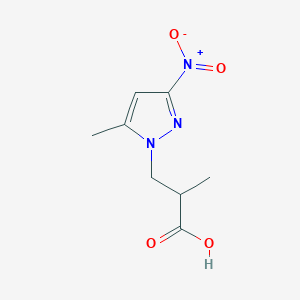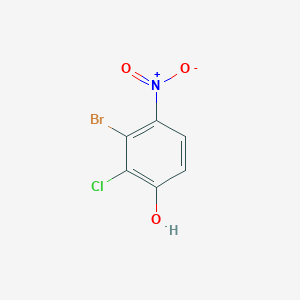![molecular formula C15H14N2O3S B2924689 2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime CAS No. 383147-60-2](/img/structure/B2924689.png)
2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime” is a chemical compound with the molecular formula C15H14N2O3S . It is a derivative of benzaldehyde, which is a compound containing a formyl group (CHO) attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a nitro group (NO2), a sulfanyl group (SH), and a formyl group (CHO). The presence of these functional groups can significantly influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Aplicaciones Científicas De Investigación
Transparent Aromatic Polyimides
Research has explored the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including similar structural motifs to "2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime." These compounds exhibit high refractive indices, small birefringences, and good thermomechanical stabilities, making them valuable in the production of high-performance materials. The synthesis involves a two-step thermal polycondensation process, indicating the compound's potential in creating advanced polymeric materials with desirable optical and mechanical properties (Tapaswi et al., 2015).
Organic Synthesis Techniques
A study has demonstrated a redox condensation reaction between o-halonitrobenzenes, acetophenones, and elemental sulfur, presenting a method for synthesizing a wide range of 2-aroylbenzothiazoles. This process is atom-efficient, step-efficient, and redox-efficient, highlighting the role of elemental sulfur both as a nucleophile and a redox moderating agent. This research provides insight into the synthetic versatility of sulfur-containing compounds and their potential applications in developing pharmacologically relevant derivatives (Nguyen et al., 2015).
Chemical Reactivity and Molecular Structure
Another study focused on the synthesis and characterization of substituted methyl o-nitrophenyl sulfides. This work involved nucleophilic substitution reactions and provided valuable information on the compounds' molecular structures through NMR spectroscopy. Such research underlines the compound's potential application in studying chemical reactivity and understanding molecular interactions, contributing to the broader knowledge of sulfide-based compounds' chemistry (Dudová et al., 2002).
Advanced Oxidation Processes
A study on advanced oxidation processes using MnCo2O4/g-C3N4 for degrading nitrobenzene highlighted the generation of high-valent metal-oxo species, suggesting an alternative to traditional sulfate radical-based oxidation. This implies the potential of using similar sulfur-containing compounds in environmental remediation technologies, specifically in treating industrial wastewater and removing organic pollutants (Zheng et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(E)-N-methoxy-1-[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-3-6-14(7-4-11)21-15-8-5-13(17(18)19)9-12(15)10-16-20-2/h3-10H,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQKXASGQGAZRR-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Difluoromethoxy)phenyl]ethanol](/img/structure/B2924607.png)
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B2924610.png)
![N-benzyl-N-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2924612.png)


![6-chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2924618.png)




![2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2924626.png)

